2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of the Thiazole Ring: The pyrazole intermediate is then reacted with a thioamide or a thiourea derivative to form the thiazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Formation of the Pyridine Ring: Finally, the thiazole-pyrazole intermediate is coupled with a pyridine derivative through a condensation reaction, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or ethers.
Scientific Research Applications
2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-methyl-5-(1-phenyl-1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine
- 2-[4-methyl-5-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine
- 2-[4-methyl-5-(1-phenyl-1H-pyrazol-2-yl)-1,3-thiazol-2-yl]pyridine
Uniqueness
The uniqueness of 2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The position of the substituents on the pyrazole ring can significantly affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
4-methyl-5-(2-phenylpyrazol-3-yl)-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-13-17(23-18(21-13)15-9-5-6-11-19-15)16-10-12-20-22(16)14-7-3-2-4-8-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGAZMEXXXVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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